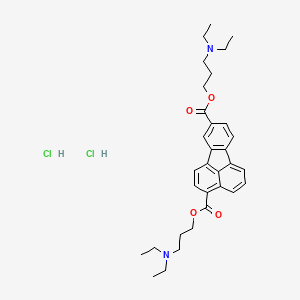

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride

Descripción general

Descripción

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride is a complex organic compound with the molecular formula C32H42Cl2N2O4 This compound is known for its unique chemical structure, which includes diethylamino groups and fluoranthene moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride typically involves multiple steps. The starting materials often include fluoranthene derivatives and diethylamino propyl groups. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Step 1: Preparation of fluoranthene derivative.

Step 2: Introduction of diethylamino propyl groups through nucleophilic substitution reactions.

Step 3: Formation of the final product by esterification and subsequent purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the diethylamino groups or the fluoranthene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene dicarboxylic acids, while reduction can produce fluoranthene diols.

Aplicaciones Científicas De Investigación

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its photophysical properties.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Mecanismo De Acción

The mechanism by which Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride exerts its effects involves interactions with molecular targets and pathways. The diethylamino groups can participate in electron transfer processes, while the fluoranthene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s photophysical properties and its behavior in various environments.

Comparación Con Compuestos Similares

Similar Compounds

Bis(3-(diethylamino)propyl) 1,4-distyrylbenzene: Similar in structure but with a different aromatic core.

Bis(3-(diethylamino)propyl) 1,3-distyrylbenzene: Another related compound with distinct photophysical properties.

Uniqueness

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride is unique due to its specific combination of diethylamino groups and fluoranthene core, which imparts distinct photophysical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Actividad Biológica

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride, also known as DEAP fluoranthene, is a compound with significant biological activity that has garnered attention in various scientific studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in biomedical research.

Chemical Structure and Properties

- Chemical Formula : C32H40N2O4

- Molecular Weight : 516.671 g/mol

- CAS Number : 27086-86-8

- IUPAC Name : this compound

The compound features a fluoranthene backbone with diethylamino propyl side chains, which contribute to its solubility and biological interactions.

- Cellular Uptake : The diethylamino groups enhance the lipophilicity of the compound, facilitating its penetration through cell membranes.

- Receptor Interaction : Preliminary studies suggest that DEAP fluoranthene may interact with various cellular receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated several biological activities:

- Anticancer Activity : Research indicates that DEAP fluoranthene exhibits cytotoxic effects against various cancer cell lines. For example, it has shown effectiveness in inhibiting the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. Results indicate significant inhibition of bacterial growth, suggesting potential as an antibacterial agent.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, DEAP fluoranthene was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound demonstrated an IC50 value of 15 μM for MCF-7 cells, indicating potent anticancer activity. Mechanistic studies revealed that treatment with DEAP fluoranthene led to increased levels of reactive oxygen species (ROS), triggering apoptosis through the intrinsic pathway.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of DEAP fluoranthene against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, showcasing its potential as a novel antibacterial agent.

Safety and Toxicology

While DEAP fluoranthene exhibits promising biological activities, safety assessments are crucial. Safety data sheets indicate that the compound can cause skin corrosion and is hazardous to aquatic environments. Therefore, appropriate handling and disposal measures should be adhered to during research applications.

Summary Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15 μM | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Antimicrobial Agents Journal |

| Antimicrobial | Escherichia coli | TBD | Antimicrobial Agents Journal |

Propiedades

Número CAS |

27086-86-8 |

|---|---|

Fórmula molecular |

C32H42Cl2N2O2 |

Peso molecular |

557.6 g/mol |

Nombre IUPAC |

[4-[4-[4-(diethylazaniumyl)butanoyl]fluoranthen-8-yl]-4-oxobutyl]-diethylazanium;dichloride |

InChI |

InChI=1S/C32H40N2O2.2ClH/c1-5-33(6-2)20-10-14-30(35)23-16-17-24-26-12-9-13-27-25(18-19-28(32(26)27)29(24)22-23)31(36)15-11-21-34(7-3)8-4;;/h9,12-13,16-19,22H,5-8,10-11,14-15,20-21H2,1-4H3;2*1H |

Clave InChI |

KJQAVEHYRSXTFA-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)OCCCN(CC)CC.Cl.Cl |

SMILES canónico |

CC[NH+](CC)CCCC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)CCC[NH+](CC)CC.[Cl-].[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

63908-14-5 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

is(3-(diethylamino)propyl) fluoranthene-3,9-dicarboxylate dihyrochloride RMI 9563 RMI 9563 dihydrochloride RMI 9563DA RMI-9563 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.